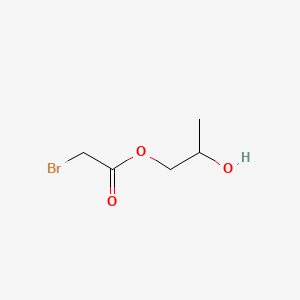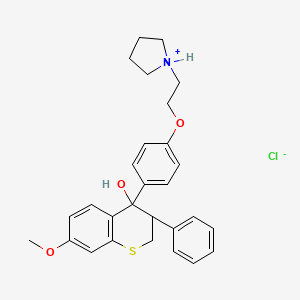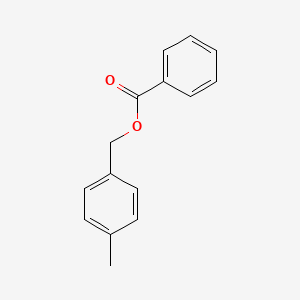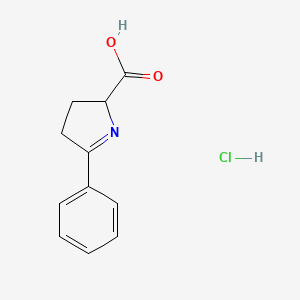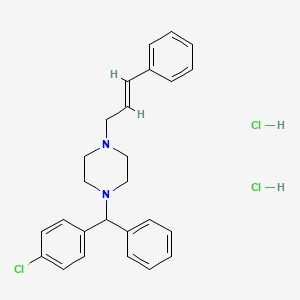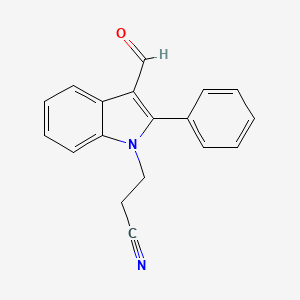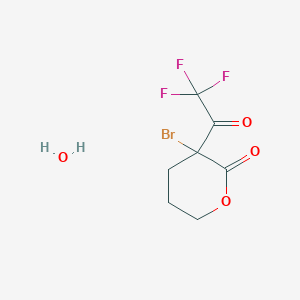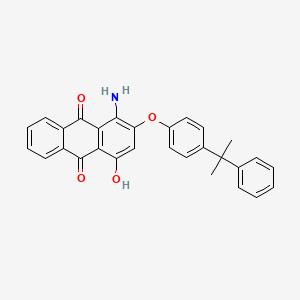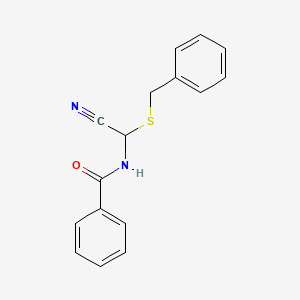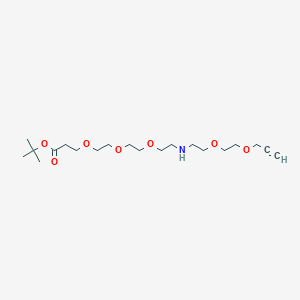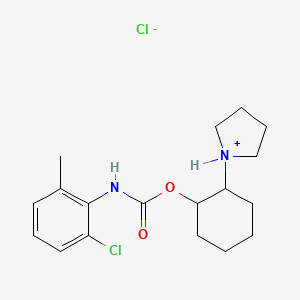
N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a hydroxyl group, and a benzenecarboximidamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as potassium permanganate or osmium tetroxide.
Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions to form the benzenecarboximidamide structure.
Coupling Reactions: The final step involves coupling the piperidine ring with the benzenecarboximidamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The benzenecarboximidamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and benzenecarboximidamide groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its radical scavenging properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl: Used as a stable free radical in various applications.
Uniqueness
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is unique due to its combination of a piperidine ring and a benzenecarboximidamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) |
Clé InChI |
DTMUKVPKOAKFOD-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCC1O)C2=CC=CC=C2/C(=N/O)/N |
SMILES canonique |
C1CN(CCC1O)C2=CC=CC=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


